Cas no 313067-48-0 (ethyl 2-2-(4-chlorophenyl)acetamidoacetate)

ethyl 2-2-(4-chlorophenyl)acetamidoacetate Chemical and Physical Properties
Names and Identifiers
-
- [2-(4-Chloro-phenyl)-acetylamino]-acetic acid ethyl ester
- ethyl 2-2-(4-chlorophenyl)acetamidoacetate
- Ethyl2-(2-(4-chlorophenyl)acetamido)acetate
- Ethyl 2-(2-(4-chlorophenyl)acetamido)acetate
- ethyl 2-[[2-(4-chlorophenyl)acetyl]amino]acetate
- ethyl 2-[2-(4-chlorophenyl)acetamido]acetate
- CHEMBL1438444
- SMR000419972
- MLS000779868
- G53206
- AKOS003856894
- HMS2800N17
- 313067-48-0
- STK001239
- ethyl N-[(4-chlorophenyl)acetyl]glycinate
- EN300-118862
- NMA06748
-
- Inchi: InChI=1S/C12H14ClNO3/c1-2-17-12(16)8-14-11(15)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15)
- InChI Key: XBJRLLFFZUBSOI-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 255.066
- Monoisotopic Mass: 255.066
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 55.4Ų
ethyl 2-2-(4-chlorophenyl)acetamidoacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-118862-0.1g |
ethyl 2-[2-(4-chlorophenyl)acetamido]acetate |
313067-48-0 | 95% | 0.1g |
$152.0 | 2023-02-18 | |
Enamine | EN300-118862-10.0g |
ethyl 2-[2-(4-chlorophenyl)acetamido]acetate |
313067-48-0 | 95% | 10.0g |
$2269.0 | 2023-02-18 | |
Enamine | EN300-118862-0.05g |
ethyl 2-[2-(4-chlorophenyl)acetamido]acetate |
313067-48-0 | 95% | 0.05g |
$101.0 | 2023-02-18 | |
1PlusChem | 1P01A3A1-50mg |
ethyl 2-[2-(4-chlorophenyl)acetamido]acetate |
313067-48-0 | 95% | 50mg |
$176.00 | 2025-03-04 | |
1PlusChem | 1P01A3A1-100mg |
ethyl 2-[2-(4-chlorophenyl)acetamido]acetate |
313067-48-0 | 95% | 100mg |
$237.00 | 2025-03-04 | |
Aaron | AR01A3ID-500mg |
ethyl 2-[2-(4-chlorophenyl)acetamido]acetate |
313067-48-0 | 94% | 500mg |
$585.00 | 2025-02-09 | |
Enamine | EN300-118862-250mg |
ethyl 2-[2-(4-chlorophenyl)acetamido]acetate |
313067-48-0 | 95.0% | 250mg |
$216.0 | 2023-10-03 | |
Enamine | EN300-118862-50mg |
ethyl 2-[2-(4-chlorophenyl)acetamido]acetate |
313067-48-0 | 95.0% | 50mg |
$101.0 | 2023-10-03 | |
A2B Chem LLC | AV49625-1g |
Ethyl 2-(2-(4-chlorophenyl)acetamido)acetate |
313067-48-0 | 95% | 1g |
$591.00 | 2024-04-20 | |
1PlusChem | 1P01A3A1-5g |
ethyl 2-[2-(4-chlorophenyl)acetamido]acetate |
313067-48-0 | 95% | 5g |
$1953.00 | 2024-05-06 |
ethyl 2-2-(4-chlorophenyl)acetamidoacetate Related Literature
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
Additional information on ethyl 2-2-(4-chlorophenyl)acetamidoacetate
Research Brief on Ethyl 2-2-(4-chlorophenyl)acetamidoacetate (CAS: 313067-48-0) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-2-(4-chlorophenyl)acetamidoacetate (CAS: 313067-48-0) is a synthetic intermediate of growing importance in pharmaceutical and chemical biology research. This compound, characterized by its acetamido and ester functional groups, has recently garnered attention due to its versatile applications in drug discovery and medicinal chemistry. The presence of the 4-chlorophenyl moiety suggests potential bioactivity, making it a valuable scaffold for further derivatization.
Recent studies have explored the role of ethyl 2-2-(4-chlorophenyl)acetamidoacetate as a precursor in the synthesis of pharmacologically active compounds. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in constructing novel anti-inflammatory agents, where structural modifications of this core led to compounds with significant COX-2 inhibitory activity. The ester group in particular was found to be crucial for both the synthetic flexibility and the eventual biological activity of the derived molecules.
In metabolic studies, researchers have investigated the stability and biotransformation of ethyl 2-2-(4-chlorophenyl)acetamidoacetate. A recent pharmacokinetic analysis revealed interesting properties regarding its hydrolysis patterns in physiological conditions, with the ethyl ester showing differential stability compared to methyl analogs. These findings, published in Xenobiotica (2024), have important implications for drug design strategies utilizing this chemical scaffold.
The synthetic accessibility of 313067-48-0 has been improved through recent methodological advances. A 2024 Organic Process Research & Development paper described an optimized large-scale synthesis route with improved yield (82%) and reduced environmental impact through green chemistry principles. This development is particularly significant for potential industrial applications of derivatives based on this chemical structure.
Current research directions include exploring the antimicrobial potential of ethyl 2-2-(4-chlorophenyl)acetamidoacetate derivatives. Preliminary results from a multinational study (Nature Communications Chemistry, 2024) indicate that certain structural modifications yield compounds with activity against drug-resistant bacterial strains, though the mechanism of action remains under investigation. These findings open new avenues for antibiotic development in an era of increasing antimicrobial resistance.
From a chemical biology perspective, the compound's ability to serve as a versatile building block continues to be exploited. Recent work has demonstrated its incorporation into more complex molecular architectures, including peptidomimetics and enzyme inhibitors. The 4-chlorophenyl group appears to contribute significantly to binding interactions in various biological targets, as evidenced by crystallographic studies of derived inhibitors bound to their protein targets (Acta Crystallographica Section D, 2023).
Future research directions for ethyl 2-2-(4-chlorophenyl)acetamidoacetate appear promising, with several groups investigating its potential in targeted drug delivery systems and as a component of PROTAC molecules. The compound's balance of synthetic tractability and potential bioactivity makes it a valuable tool in modern drug discovery efforts, particularly in the development of small molecule therapeutics for challenging biological targets.
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